molecular formula C20H23N3O6S B5028195 N-(4-ethoxy-2-nitrophenyl)-4-(1-piperidinylsulfonyl)benzamide

N-(4-ethoxy-2-nitrophenyl)-4-(1-piperidinylsulfonyl)benzamide

Cat. No. B5028195
M. Wt: 433.5 g/mol
InChI Key: NDXBKOMJNOIYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxy-2-nitrophenyl)-4-(1-piperidinylsulfonyl)benzamide, also known as ENB-0040, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2006 by researchers at Enanta Pharmaceuticals, Inc. and has since been used in various studies to investigate its potential as a therapeutic agent.

Mechanism of Action

N-(4-ethoxy-2-nitrophenyl)-4-(1-piperidinylsulfonyl)benzamide works by binding to the active site of cathepsin K and inhibiting its activity. This prevents the breakdown of bone tissue and reduces bone resorption, which can help to prevent bone loss in conditions such as osteoporosis.
Biochemical and Physiological Effects:
N-(4-ethoxy-2-nitrophenyl)-4-(1-piperidinylsulfonyl)benzamide has been shown to effectively reduce bone resorption and increase bone density in preclinical studies. It has also been shown to have anti-tumor effects in various cancer cell lines, although further research is needed to fully understand its mechanisms of action in cancer.

Advantages and Limitations for Lab Experiments

N-(4-ethoxy-2-nitrophenyl)-4-(1-piperidinylsulfonyl)benzamide is a potent and selective inhibitor of cathepsin K, making it a valuable tool for studying the role of this enzyme in various diseases. However, its high potency can also make it difficult to work with in some experiments, and its relatively short half-life may limit its usefulness in certain applications.

Future Directions

Future research on N-(4-ethoxy-2-nitrophenyl)-4-(1-piperidinylsulfonyl)benzamide could explore its potential as a therapeutic agent in other diseases, such as rheumatoid arthritis and multiple myeloma. Additionally, further studies are needed to fully understand its mechanisms of action in cancer and to determine its potential as a cancer treatment. Finally, the development of more stable and long-lasting analogs of N-(4-ethoxy-2-nitrophenyl)-4-(1-piperidinylsulfonyl)benzamide could increase its usefulness in various research applications.

Synthesis Methods

N-(4-ethoxy-2-nitrophenyl)-4-(1-piperidinylsulfonyl)benzamide is synthesized through a multi-step process that involves the reaction of 4-ethoxy-2-nitroaniline with piperidine and then with sulfonyl chloride. The resulting intermediate is then reacted with 4-aminobenzamide to produce N-(4-ethoxy-2-nitrophenyl)-4-(1-piperidinylsulfonyl)benzamide.

Scientific Research Applications

N-(4-ethoxy-2-nitrophenyl)-4-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential as a therapeutic agent in various diseases, including osteoporosis, cancer, and cardiovascular diseases. It has been shown to inhibit the activity of cathepsin K, a protease that plays a critical role in bone resorption, and is therefore being investigated as a potential treatment for osteoporosis.

properties

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S/c1-2-29-16-8-11-18(19(14-16)23(25)26)21-20(24)15-6-9-17(10-7-15)30(27,28)22-12-4-3-5-13-22/h6-11,14H,2-5,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXBKOMJNOIYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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